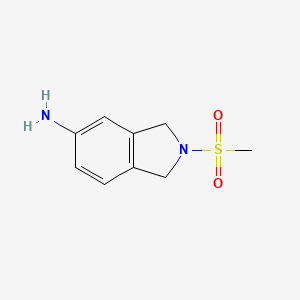

2-(Methylsulfonyl)isoindolin-5-amine

Beschreibung

Significance of the Isoindoline (B1297411) Core in Advanced Molecular Architectures

The isoindoline core is a cornerstone in many active pharmaceutical ingredients, lending its unique structural properties to a diverse range of clinical drugs. nih.gov Its presence is noted in medications for conditions as varied as multiple myeloma, leukemia, inflammation, hypertension, and obesity. mdpi.com The isoindoline framework's ability to present substituents in a well-defined three-dimensional orientation allows for precise interactions with biological targets.

Prominent examples of drugs featuring the isoindoline or a related isoindolinone core highlight its therapeutic importance:

Lenalidomide and Pomalidomide: These immunomodulatory drugs, used in the treatment of multiple myeloma, are based on the isoindoline-1,3-dione structure. mdpi.com The core scaffold is crucial for their interaction with the cereblon E3 ubiquitin ligase complex.

Chlorthalidone (B1668885): A diuretic used to treat hypertension, chlorthalidone contains a substituted isoindolin-1-one (B1195906) moiety. preprints.org

Indoprofen: This non-steroidal anti-inflammatory drug (NSAID) also incorporates the isoindolin-1-one scaffold. preprints.org

The significance of the isoindoline scaffold extends beyond pharmaceuticals into the realm of materials science, where its derivatives have been investigated for applications in dyes and organic electronics.

Overview of Methodological Advancements in Heterocyclic Chemistry

The synthesis of isoindoline derivatives has been a subject of intense research, leading to the development of numerous innovative and efficient methodologies. These advancements in heterocyclic chemistry have provided chemists with a powerful toolkit to construct and functionalize the isoindoline core. Both metal-catalyzed and metal-free approaches have been successfully employed.

Modern synthetic strategies for constructing the isoindoline scaffold include:

Reductive Amination: This classical method often involves the condensation of an appropriate dicarbonyl compound with an amine, followed by reduction to form the pyrrolidine (B122466) ring.

Intramolecular Cyclization Reactions: Precursors containing both the aromatic ring and the components of the pyrrolidine ring can be cyclized through various intramolecular reactions, such as intramolecular Heck reactions or Friedel-Crafts-type alkylations.

Multi-component Reactions: These elegant reactions allow for the construction of complex isoindoline derivatives from simple starting materials in a single step, often with high atom economy.

Domino Reactions: A cascade of reactions, where the product of one reaction is the substrate for the next, can be designed to efficiently build the isoindoline framework.

These methodological advancements have not only facilitated the synthesis of known isoindoline-containing compounds but have also opened up avenues for the creation of novel and structurally diverse analogs for further investigation.

Specific Research Focus on 2-(Methylsulfonyl)isoindolin-5-amine and its Analogs

While the broader class of isoindoline derivatives has been extensively studied, specific research on This compound is notably limited in publicly available scientific literature. However, the structural motifs present in this compound—an isoindoline core, a methylsulfonyl group at the 2-position, and an amine group at the 5-position—are of significant interest in medicinal chemistry. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule. The amino group provides a handle for further functionalization and can also participate in key binding interactions with biological targets.

Given the scarcity of direct research on this compound, a focus on its analogs provides valuable insights into the potential properties and applications of this compound. Research on N-sulfonylated indole (B1671886) derivatives, for instance, has revealed a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

A study on novel N-methylsulfonyl-indole derivatives demonstrated their potential as selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov The table below summarizes the in vitro anti-inflammatory activity of some of these analogs.

| Compound ID | Structure | % Inhibition of Carrageenan-induced Edema |

| 4d | N-methylsulfonyl-indole derivative | 78.5 |

| 4e | N-methylsulfonyl-indole derivative | 82.1 |

| 5b | N-methylsulfonyl-indole derivative | 75.3 |

| 5d | N-methylsulfonyl-indole derivative | 85.7 |

| Celecoxib | (Reference Drug) | 88.2 |

Furthermore, the synthesis of various 5-aminoisoindoline derivatives has been explored in the context of creating building blocks for drug discovery. For example, a patent describes the preparation of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline, highlighting the synthetic accessibility of the 5-aminoisoindoline core. google.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12N2O2S |

|---|---|

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

2-methylsulfonyl-1,3-dihydroisoindol-5-amine |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 |

InChI-Schlüssel |

YYKIUBKVBKCYLU-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)N |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns of 2 Methylsulfonyl Isoindolin 5 Amine

Mechanistic Studies of Isoindoline (B1297411) Ring Formation and Subsequent Transformations

The synthesis of the isoindoline scaffold typically involves cyclization strategies starting from appropriately substituted benzene (B151609) derivatives. One common mechanistic approach involves the construction from phthalic acid derivatives. For instance, a synthetic route could begin with a nitrated phthalic anhydride, which is then condensed with an amine. mdpi.com Subsequent reduction of the imide and the nitro group, followed by sulfonylation of the isoindoline nitrogen, would lead to the target structure.

Another established pathway is the cyclization of ortho-substituted benzylamines. The synthesis of lenalidomide, for example, involves the condensation of a bromomethyl-nitrobenzoate with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group to form the amine. mdpi.com A similar strategy could be envisioned where an ortho-bis(halomethyl)benzene derivative undergoes a double nucleophilic substitution with a protected amine and methanesulfonamide, followed by deprotection and functional group manipulation.

The key mechanistic steps in these formations often include:

Nucleophilic Acyl Substitution: In syntheses starting from phthalic anhydrides or acids, the initial step is the attack of an amine nucleophile on a carbonyl carbon, leading to an amide linkage.

Intramolecular Cyclization: A subsequent intramolecular reaction, often promoted by dehydrating agents or heat, forms the five-membered heterocyclic ring.

Reduction: Carbonyl groups within the newly formed ring (as in a phthalimide (B116566) intermediate) can be reduced to methylene (B1212753) groups using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the isoindoline structure. mdpi.com

Once formed, the isoindoline ring itself is relatively stable. However, the aromatic portion can undergo electrophilic aromatic substitution, with the directing effects governed by the activating amino group and the deactivating (but meta-directing relative to its own position) nature of the isoindoline ring and the C5-substituent. Transformations can also involve the N-methylsulfonyl group, which under certain conditions might be cleaved or modified.

Reactivity Profile of the Primary Amine Functionality

The primary amine at the 5-position is a key site of reactivity, acting as a potent nucleophile and a handle for extensive derivatization.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic. This allows it to readily attack electron-deficient centers, forming a wide array of derivatives. While attached to an aromatic ring, its basicity is lower than that of aliphatic amines, but it remains sufficiently reactive for many nucleophilic substitution and addition reactions. msu.edu The nucleophilicity of the amine is central to its role in forming covalent bonds with various electrophiles, which is a cornerstone of its utility as a synthetic intermediate. This reactivity enables its incorporation into larger, more complex molecular structures through the formation of amides, sulfonamides, ureas, and secondary or tertiary amines. The amine's position on the isoindoline ring also influences its reactivity, which can be modulated by the electronic effects of the methylsulfonyl group.

The primary amine of 2-(methylsulfonyl)isoindolin-5-amine undergoes a variety of characteristic reactions, including condensation, alkylation, and acylation.

Condensation Reactions: The amine can condense with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. These reactions are often catalyzed by acid. Such condensation reactions are fundamental in building more complex heterocyclic systems. nih.govnih.gov

Alkylation Reactions: Direct alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation if excess alkylating agent is used. msu.edu

Acylation Reactions: This is one of the most common and efficient derivatization methods for primary amines. Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amide derivatives. highfine.com This reaction proceeds via a nucleophilic acyl substitution mechanism.

The table below summarizes these key reactions.

| Reaction Type | Reagent Example | Product Class | Mechanistic Pathway |

| Acylation | Acetyl chloride | Amide | Nucleophilic Acyl Substitution |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Nucleophilic Aliphatic Substitution (SN2) |

| Condensation | Benzaldehyde | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

Chemical Behavior and Transformations of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing moiety that significantly influences the electronic properties of the isoindoline ring and the reactivity of the nitrogen atom to which it is attached.

The N-S bond in N-arylsulfonamides is generally robust and stable under a wide range of conditions, including many acidic and basic environments, as well as oxidative and reductive conditions that might affect other functional groups. This stability makes the methylsulfonyl group a reliable component in multi-step syntheses.

However, despite its general stability, the methylsulfonyl group can function as a leaving group under specific, often harsh, nucleophilic aromatic substitution (SNAr) conditions, particularly when positioned on an electron-deficient ring system. byu.edu Studies on related amino-methylsulfonylazines have shown that the methylsulfonyl moiety can be displaced by potent nucleophiles like thiols and, in some cases, amines. byu.edu Its lability is significantly lower than that of halides in typical SNAr reactions but demonstrates that the N-S bond is not entirely inert. Cleavage can also sometimes be achieved using strong reducing agents.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized.

Conversely, the reduction of a sulfonyl group is a chemically challenging transformation that typically requires potent reducing agents.

Reduction to Sulfoxide (B87167) or Sulfide (B99878): While difficult, reduction to the corresponding sulfoxide (S=O) or sulfide (-S-) is theoretically possible, though it often necessitates harsh reagents such as lithium aluminum hydride (LiAlH₄) or other strong hydride donors. Such reactions are not common due to the high stability of the sulfone and the potential for undesired side reactions with other functional groups in the molecule.

Reductive Cleavage: In some contexts, strong reducing conditions (e.g., sodium in liquid ammonia) can lead to the cleavage of the nitrogen-sulfur bond, removing the methylsulfonyl group entirely and regenerating the parent secondary amine (isoindoline).

Investigations into Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of both a nucleophilic amino group and an aromatic ring susceptible to electrophilic attack, influenced by competing directing effects, makes this compound a substrate of significant interest for studies in selective chemical synthesis. Understanding the subtle electronic and steric factors that control its reactivity is paramount for its effective utilization in the construction of more complex molecular architectures.

The regioselectivity of reactions involving this compound is primarily governed by the electronic properties of its substituents and the nature of the attacking reagent. The molecule features two principal sites of reactivity: the primary amino group at the C-5 position and the aromatic ring of the isoindoline scaffold.

The primary amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the positions ortho and para to the amine. In the case of this compound, the positions ortho to the amino group are C-4 and C-6, while the para position is C-7.

Conversely, the methylsulfonyl (-SO₂CH₃) group attached to the isoindoline nitrogen is a strong electron-withdrawing group. Through its inductive effect, it deactivates the entire aromatic ring towards electrophilic attack. However, its influence on the regioselectivity of such reactions is less pronounced than the directing effect of the amino group.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the powerful activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic attack is predicted to occur preferentially at the positions ortho to the amino group (C-4 and C-6), as the para position is part of the fused ring system and thus unavailable for substitution. Steric hindrance may play a role in differentiating between the C-4 and C-6 positions.

In the context of nucleophilic reactions, the primary amino group is the most likely site of attack by electrophiles such as acyl chlorides or sulfonyl chlorides, leading to the formation of amide or sulfonamide linkages, respectively. The chemoselectivity between N-acylation and electrophilic aromatic substitution can be controlled by the choice of reagents and reaction conditions.

| Reactive Site | Controlling Factors | Predicted Outcome in Electrophilic Aromatic Substitution |

| Aromatic Ring (C-4, C-6) | • Electron-donating amino group (activating, ortho, para-directing)• Electron-withdrawing methylsulfonyl group (deactivating)• Steric hindrance | Substitution at C-4 and C-6 |

| Amino Group (-NH₂) | • High nucleophilicity of the nitrogen lone pair | N-acylation, N-sulfonylation, N-alkylation |

Table 1: Factors Influencing Regio- and Chemoselectivity of this compound

In a reaction mixture containing multiple electrophiles, or under conditions that could promote competing reaction types, the inherent reactivity of the different sites on this compound will determine the product distribution. A key competitive scenario involves the reaction with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst.

Under these conditions, two primary pathways are conceivable:

N-Acylation: The nucleophilic amino group can directly attack the electrophilic carbonyl carbon of the acetyl chloride. This is typically a fast and facile reaction, leading to the formation of N-(2-(methylsulfonyl)isoindolin-5-yl)acetamide. This reaction is generally not catalyzed by a Lewis acid, although the acid may react with the amine.

Friedel-Crafts Acylation: In the presence of a Lewis acid (e.g., AlCl₃), the acetyl chloride is activated to form a highly reactive acylium ion. This potent electrophile can then attack the electron-rich aromatic ring. As directed by the amino group, acylation would be expected to occur at the C-4 or C-6 positions.

The outcome of this competition is highly dependent on the reaction conditions. In the absence of a strong Lewis acid, N-acylation is the overwhelmingly favored pathway due to the high nucleophilicity of the amine. To promote Friedel-Crafts acylation, it would be necessary to first protect the amino group, for example, by converting it into an amide. The amide is still an ortho, para-director but is less activating than the free amine, which can allow for selective aromatic substitution.

A summary of this competitive analysis is presented in the table below.

| Reaction Pathway | Reagents/Conditions | Key Intermediate | Predicted Major Product |

| N-Acylation | Acetyl chloride, non-acidic conditions | Amine-acetyl chloride adduct | N-(2-(methylsulfonyl)isoindolin-5-yl)acetamide |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis acid (e.g., AlCl₃) | Acylium ion | 1-Acetyl-2-(methylsulfonyl)isoindolin-5-amine (at C-4 or C-6) |

Table 2: Competitive Reaction Pathways for the Acylation of this compound

Further complexity arises when considering other potential reactions, such as diazotization of the amino group followed by Sandmeyer or related reactions. The selectivity in these cases would be dictated by the stability of the resulting diazonium salt and the nature of the subsequent nucleophilic trapping agent.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(Methylsulfonyl)isoindolin-5-amine. Through ¹H and ¹³C NMR, along with two-dimensional experiments, the precise connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include a singlet for the methyl group of the sulfonyl moiety, two singlets for the methylene (B1212753) groups of the isoindoline (B1297411) ring, signals for the aromatic protons, and a broad signal for the amine protons. The electron-donating amine group and the electron-withdrawing methylsulfonyl group will influence the chemical shifts of the aromatic protons. wisc.eduyoutube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbon, the two methylene carbons of the isoindoline ring, and the aromatic carbons. The positions of the aromatic carbon signals are influenced by the electronic effects of the amine and methylsulfonyl substituents. nih.govillinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the functional groups.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (sulfonyl) | ~3.0-3.1 | ~44-45 |

| CH₂ (isoindoline, C1/C3) | ~4.5-4.7 | ~52-54 |

| NH₂ | ~4.0-5.0 (broad) | - |

| Aromatic CH (C4) | ~6.7-6.9 | ~110-112 |

| Aromatic CH (C6) | ~6.6-6.8 | ~115-117 |

| Aromatic CH (C7) | ~7.1-7.3 | ~129-131 |

| Aromatic C (C3a) | - | ~135-137 |

| Aromatic C (C5) | - | ~145-147 |

| Aromatic C (C7a) | - | ~140-142 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula and for gaining structural insights through fragmentation analysis. The technique provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition.

For this compound (C₉H₁₂N₂O₂S), the theoretical monoisotopic mass can be calculated with high precision. Upon ionization, the molecule undergoes characteristic fragmentation, providing a unique fingerprint that helps to confirm its structure. researchgate.netyoutube.com Key fragmentation pathways would likely involve the loss of the methyl radical (•CH₃), the sulfonyl group (SO₂), or cleavage of the isoindoline ring system. Alpha-cleavage adjacent to the isoindoline nitrogen is a common fragmentation pattern for such amines. libretexts.orgmiamioh.edu

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂O₂S⁺ | 213.0701 | Protonated Molecular Ion |

| [M-CH₃]⁺ | C₈H₉N₂O₂S⁺ | 197.0385 | Loss of a methyl radical |

| [M-SO₂]⁺• | C₉H₁₂N₂⁺• | 148.1000 | Loss of sulfur dioxide |

| [C₈H₉N₂]⁺ | C₈H₉N₂⁺ | 133.0766 | Fragment from isoindoline ring cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. The primary amine (NH₂) group would show two distinct N-H stretching bands. udel.edu The methylsulfonyl (SO₂) group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations. znaturforsch.comjst.go.jp Additional peaks corresponding to aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending would also be present. ucla.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) |

| Primary Amine (NH₂) | N-H Scissoring (Bend) | 1650 - 1580 |

| Sulfonyl (SO₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | S=O Symmetric Stretch | 1160 - 1120 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic CH₂/CH₃ | C-H Stretch | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the electron-donating amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the π → π* transition bands of the benzene ring to longer wavelengths. mu-varna.bg The spectrum, typically recorded in a solvent like methanol or ethanol, would show characteristic absorption maxima that are useful for quantitative analysis and for confirming the nature of the aromatic system.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govebi.ac.uk This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. wikipedia.org By analyzing the intensities and positions of these spots, a detailed electron density map of the molecule can be generated.

This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography reveals information about the molecule's conformation and how individual molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine group. Although obtaining a suitable crystal can be a challenging first step, the resulting structural data is unparalleled in its detail and accuracy. nih.govwikipedia.org While specific crystallographic data for this compound is not publicly available, this method would provide the ultimate confirmation of its molecular architecture.

Computational Chemistry and Theoretical Investigations of 2 Methylsulfonyl Isoindolin 5 Amine

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanics (QM) is fundamental to describing the electronic behavior of molecules. mdpi.com Methods like Density Functional Theory (DFT) are frequently used to model molecular properties, including electronic structures, binding energies, and reaction pathways. mdpi.com

Molecular orbital (MO) theory is central to understanding the electronic characteristics of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Illustrative Data for Molecular Orbital Properties The following table is a hypothetical representation of data that would be generated from a quantum mechanical analysis of 2-(Methylsulfonyl)isoindolin-5-amine.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital (electron-donating capacity) |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability and low chemical reactivity |

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying charge. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution on the molecular surface. researchgate.net The MEP helps predict where a molecule is likely to be attacked by electrophiles or nucleophiles. nih.gov

Different colors on the MEP surface represent different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. nih.gov

Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms. nih.gov

Green indicates regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netmdpi.com It is particularly effective for optimizing molecular geometries and exploring reaction pathways. mdpi.com

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. researchgate.net Using a method like DFT with an appropriate basis set (e.g., B3LYP/6-311G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, which has a side chain attached to the isoindoline (B1297411) ring, DFT calculations can identify the various low-energy conformers and determine their relative stabilities. researchgate.net This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Illustrative Data for Optimized Geometric Parameters The following table is a hypothetical representation of selected optimized geometric parameters for this compound, calculated via DFT. Atoms would be numbered according to a standardized scheme.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S-O1 | 1.45 Å |

| Bond Length | S-N(isoindoline) | 1.68 Å |

| Bond Angle | O1-S-O2 | 119.5° |

| Dihedral Angle | C(ring)-N-S-C(methyl) | 85.0° |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction. mdpi.com A lower activation energy implies a faster reaction rate. For this compound, this type of study could be used to explore its metabolic pathways or its synthesis mechanism.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical methods provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent). scispace.com

For this compound, an MD simulation would allow for a thorough exploration of its conformational space. nih.gov This is particularly useful for understanding the flexibility of the molecule and the range of shapes it can adopt in solution. mdpi.com By analyzing the MD trajectory, one can identify the most populated conformational clusters, calculate the timescale of transitions between different conformations, and understand how interactions with solvent molecules influence its structure. This provides a more realistic picture of the molecule's behavior under physiological conditions than a static, in-vacuo calculation. nih.gov

Dynamic Behavior of the Isoindoline Ring System

Computational studies, such as those employing Density Functional Theory (DFT), are utilized to investigate the conformational landscape of isoindoline derivatives. semanticscholar.org These methods can predict the most stable conformations and the energy barriers between them. For instance, in substituted isoindolines, the puckering of the five-membered ring can be influenced by the nature and position of the substituents. This dynamic behavior can be analyzed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal chemical exchange between different conformations. researchgate.net

The dynamic nature of the isoindoline scaffold is a critical consideration in drug design, as the conformational flexibility allows the molecule to adapt its shape to bind effectively to a biological target. beilstein-journals.org Understanding the energetic landscape of these conformational changes is therefore essential for predicting binding affinities and designing more potent ligands.

Solvent Effects on Molecular Conformation

The conformation of a molecule, including the puckering of the isoindoline ring in this compound, can be significantly influenced by the surrounding solvent. Solvation models, both implicit and explicit, are employed in computational chemistry to simulate these effects. nih.gov Implicit solvation models represent the solvent as a continuous medium with specific dielectric properties, while explicit models involve simulating individual solvent molecules around the solute. nih.gov

For nitrogen-containing heterocycles like isoindoline, the nature of the solvent (e.g., protic vs. aprotic, polar vs. non-polar) can affect the stability of different conformers. cdnsciencepub.comcdnsciencepub.com For example, in a polar protic solvent like water or methanol, hydrogen bonding can occur with the nitrogen atom of the isoindoline ring and the amine group, potentially stabilizing certain conformations over others. cdnsciencepub.comcdnsciencepub.com The methylsulfonyl group, with its potential for hydrogen bond acceptance, would also interact with protic solvents.

Quantum mechanical implicit solvation models, such as the SM6 model, can be used in conjunction with DFT calculations to provide a more accurate picture of molecular geometry and charge distribution in solution. nih.gov These calculations can reveal how the solvent environment modulates the dynamic behavior of the isoindoline ring, which is vital for understanding its interactions in a biological, aqueous environment.

In Silico Approaches to Molecular Design and Scaffold Optimization

The isoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. researchgate.netnih.govnih.govresearchgate.netontosight.ai In silico methods play a pivotal role in the design and optimization of molecules based on this versatile framework. nih.govnih.gov

Ligand Design Principles Employing Isoindoline Scaffolds

The design of ligands based on the isoindoline scaffold leverages its unique structural and chemical properties. rsc.orgresearchgate.net The bicyclic nature of the isoindoline core provides a rigid framework that can be strategically functionalized to present pharmacophoric features in a well-defined spatial orientation. mdpi.comresearchgate.net This rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial for understanding how different substituents on the isoindoline ring affect biological activity. nih.govnih.gov For example, modifications at various positions of the isoindoline ring can introduce lipophilic, electron-withdrawing, or polar groups to enhance target specificity and improve pharmacokinetic properties. nih.gov The ability to readily synthesize a variety of isoindoline derivatives allows for the systematic exploration of chemical space around the core scaffold. researchgate.net

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of a series of isoindoline-based compounds with their biological activities, providing predictive models for the design of new, more potent analogs. nih.gov

Virtual Screening Methodologies Based on Structural Features

Virtual screening is a powerful computational technique used to identify potential drug candidates from large compound libraries. nih.govmolfunction.com For scaffolds like isoindoline, structure-based virtual screening is a common approach. researchgate.net This involves docking a library of virtual compounds into the three-dimensional structure of a target protein to predict their binding mode and affinity. nih.govresearchgate.netnih.govmdpi.com

The success of a virtual screening campaign relies heavily on the quality of the compound library and the accuracy of the docking and scoring algorithms. molfunction.comnih.gov Libraries can be designed to specifically include compounds with the isoindoline core, thereby focusing the search on molecules with a higher probability of having the desired biological activity.

Pharmacophore modeling is another valuable virtual screening tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore model is developed based on known active isoindoline-containing molecules, it can be used to rapidly screen large databases for novel compounds that match the model, irrespective of their underlying chemical scaffold.

Below is a table summarizing some computational parameters relevant to the in silico study of isoindoline-based compounds.

| Computational Parameter | Description | Relevance to this compound |

| Dihedral Angle (Ring Puckering) | Defines the conformation of the five-membered ring. | Determines the 3D shape and potential for receptor binding. |

| Solvation Energy | The energy change when a molecule is transferred from a vacuum to a solvent. | Indicates the stability of different conformers in a biological (aqueous) environment. |

| Docking Score | A predicted binding affinity from a molecular docking simulation. | Helps to prioritize potential drug candidates from a virtual screen. |

| Pharmacophore Features | Hydrogen bond donors/acceptors, hydrophobic regions, etc. | Defines the key interaction points for binding to a biological target. |

| RMSD (Root Mean Square Deviation) | Measures the average distance between atoms of superimposed molecules. | Used to validate docking protocols by comparing the docked pose to a known crystal structure pose. mdpi.com |

Applications of 2 Methylsulfonyl Isoindolin 5 Amine As a Versatile Synthetic Building Block

Role in the Construction of Diverse Complex Heterocyclic Systems

The isoindoline (B1297411) scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. mdpi.comnih.gov The presence of a primary amine at the 5-position of 2-(methylsulfonyl)isoindolin-5-amine provides a convenient handle for the annulation of additional heterocyclic rings. This reactivity is central to its application in synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry. mdpi.com

Researchers have extensively utilized amino-substituted isoindolines to construct novel molecular frameworks. For instance, the amino group can readily participate in condensation reactions with various electrophiles, leading to the formation of new ring systems. While direct examples detailing the reactions of this compound are not extensively documented in publicly available literature, the known reactivity of 5-aminoisoindoline derivatives serves as a strong indicator of its synthetic potential. These derivatives are known to be precursors for more complex structures, including those with therapeutic applications. researchgate.net The methylsulfonyl group at the 2-position can influence the reactivity of the isoindoline ring system, potentially offering advantages in terms of stability and regioselectivity in subsequent synthetic transformations.

Utilization in Scaffold Derivatization and Chemical Library Generation

Combinatorial chemistry and the generation of chemical libraries are powerful tools in the quest for new drug candidates. nih.govnih.gov The structure of this compound is well-suited for scaffold derivatization, a key process in building these libraries. The primary amino group allows for the facile introduction of a wide variety of substituents through reactions such as acylation, alkylation, and sulfonylation.

This derivatization can be systematically varied to produce a large number of structurally related compounds. The resulting library of molecules can then be screened for biological activity against various therapeutic targets. The isoindoline core provides a rigid and well-defined three-dimensional structure, which is often a desirable feature in drug design. The ability to readily modify the 5-amino position allows for the exploration of the structure-activity relationship (SAR), providing valuable insights for the optimization of lead compounds. nih.gov While specific library generation using this compound as the starting scaffold is not widely reported, the principles of combinatorial chemistry strongly support its potential in this area. niscpr.res.iniipseries.org

Contribution to the Development of Novel Organic Reactions and Methodologies

While there is no direct evidence of this compound being at the forefront of developing new named reactions, its structural motifs are present in compounds that are subjects of methodological studies. The development of efficient, one-pot syntheses of complex polycyclic isoindolines, for instance, highlights the ongoing interest in the reactivity of the isoindole core. nih.gov The interplay between the electron-withdrawing methylsulfonyl group and the electron-donating amino group could lead to unique reactivity patterns, making it an interesting substrate for methodological exploration.

Potential as a Precursor for Functional Materials and Polymers

The field of materials science is constantly in search of novel organic molecules that can be used to create functional materials with specific electronic, optical, or thermal properties. Isoindole and its derivatives have been explored as components of organic dyes and pigments. beilstein-journals.org The aromatic nature of the isoindoline core suggests potential applications in the development of organic semiconductors and conducting polymers.

The amino group of this compound offers a point of attachment for polymerization or for grafting onto polymer backbones. Although the direct polymerization of isoindoles can be challenging due to their reactivity, they can be copolymerized with other monomers to create new polymeric materials. google.com The resulting polymers could possess interesting properties for applications in organic electronics, such as in organic thin-film transistors or organic solar cells. google.com Further research is needed to fully explore the potential of this compound as a monomer or precursor in the synthesis of functional organic materials.

Applications in Ligand Design for Metal Coordination Studies

The nitrogen atoms within the isoindoline structure, along with the exocyclic amino group, make this compound an attractive candidate for the design of ligands for metal coordination. Isoindoline-derived ligands have been synthesized and their coordination chemistry with various transition metals has been investigated. researchgate.netrsc.org These metal complexes have shown potential applications in catalysis and as therapeutic agents. nih.govgoogle.com

The amino group at the 5-position can be readily modified to introduce other donor atoms, allowing for the creation of multidentate ligands. The specific coordination geometry and electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the isoindoline scaffold. researchgate.net For example, bis(pyridylimino)isoindoline ligands have been shown to form stable complexes with various metals, and these complexes have been studied for their catalytic and biological activities. researchgate.netrsc.org The synthesis of such ligands from 5-aminoisoindoline precursors is a viable synthetic route, suggesting a potential application for this compound in the field of coordination chemistry.

Q & A

Basic: What are the established synthetic routes for 2-(Methylsulfonyl)isoindolin-5-amine, and what are their yield limitations?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs like isoindolin-5-amine derivatives are synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, as seen in structurally related compounds (e.g., fluorobenzyl-substituted isoindolin-amines) . The methylsulfonyl group is often introduced via oxidation of methylthio intermediates or direct sulfonylation. Yield limitations (~40–60%) arise from steric hindrance and competing side reactions. Optimization may require inert atmospheres, controlled temperatures (e.g., 80–100°C), and catalysts like Pd(OAc)₂ .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the isoindoline scaffold (aromatic protons at δ 6.8–7.5 ppm) and methylsulfonyl group (singlet at δ 3.2–3.5 ppm for S-CH₃) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).

- Infrared (IR): Peaks at 1150–1300 cm⁻¹ (S=O stretching) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers address contradictions in reported biological activity data for methylsulfonyl-containing heterocycles?

Methodological Answer:

Contradictions (e.g., antimicrobial vs. inactive results) may stem from assay conditions or compound stability. To resolve:

- Comparative Bioassays: Use standardized protocols (e.g., CLSI guidelines) with controls like bismerthiazole .

- Stability Studies: Monitor degradation via LC-MS under varying pH/temperature.

- Mechanistic Profiling: Employ enzyme inhibition assays (e.g., xanthine oxidase for antimicrobial activity) or genetic knockout models to isolate targets .

Advanced: What strategies optimize regioselectivity in the functionalization of the isoindolin-5-amine core?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., sulfonyl) to enhance C-H activation at specific positions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility and reaction homogeneity .

- Catalyst Screening: Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd(dba)₂/Xantphos enhances coupling with aryl halides .

Basic: What are the key applications of this compound in antimicrobial research?

Methodological Answer:

Methylsulfonyl groups enhance electron-withdrawing properties, improving interactions with bacterial enzymes. Applications include:

- Biofilm Inhibition: Quantify biofilm reduction using crystal violet assays (e.g., 50% inhibition at 10 µM in Xoo-infected rice models) .

- Chloroprotection: Measure chlorophyll retention in plant-pathogen systems to assess host resistance (e.g., 20% higher retention vs. untreated controls) .

Advanced: How can researchers elucidate the metabolic stability of this compound in vivo?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification: Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Isotope Labeling: Synthesize deuterated analogs (e.g., CD₃-SO₂-) to track metabolic pathways .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Segregate halogenated waste (if applicable) and neutralize acidic/byproduct streams .

Advanced: What computational methods predict the solubility and bioavailability of this compound?

Methodological Answer:

- QSAR Models: Train models using descriptors like LogP (estimated ~1.8) and topological polar surface area (TPSA ~75 Ų).

- Molecular Dynamics (MD): Simulate solvation in water/octanol to predict partition coefficients.

- Caco-2 Permeability Assays: Validate predictions experimentally using intestinal cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.